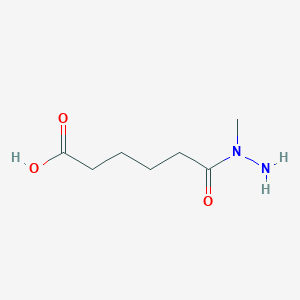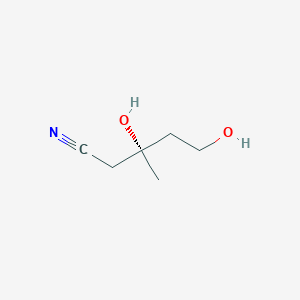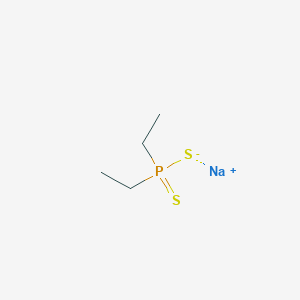
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone is a useful research compound. Its molecular formula is C₁₆H₁₁ClF₃NO₄S and its molecular weight is 405.78. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone involves the synthesis of the quinoline ring system followed by the introduction of the chloro, hydroxy, phenylsulfonyl, and trifluoromethyl groups.", "Starting Materials": [ "2-Amino-3-chloroaniline", "Ethyl acetoacetate", "Benzaldehyde", "Sodium methoxide", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Copper(II) sulfate pentahydrate", "Sodium carbonate", "1,1,1-Trifluoroacetone", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-Ethoxycarbonyl-3-(2-hydroxyphenyl)quinoline", "a. React 2-Amino-3-chloroaniline with ethyl acetoacetate in the presence of sodium methoxide to obtain 2-Acetamido-3-(ethoxycarbonyl)quinoline", "b. Treat 2-Acetamido-3-(ethoxycarbonyl)quinoline with sulfuric acid to obtain 2-Acetamido-3-hydroxyquinoline", "c. React 2-Acetamido-3-hydroxyquinoline with benzaldehyde in the presence of sodium hydroxide to obtain 2-Ethoxycarbonyl-3-(2-hydroxyphenyl)quinoline", "Step 2: Synthesis of 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-2(1H)-quinolinone", "a. Treat 2-Ethoxycarbonyl-3-(2-hydroxyphenyl)quinoline with sodium nitrite and hydrochloric acid to obtain 2-Chloro-3-nitrosoquinoline", "b. Reduce 2-Chloro-3-nitrosoquinoline with copper(II) sulfate pentahydrate and sodium carbonate to obtain 2-Chloro-3-aminohydroquinoline", "c. React 2-Chloro-3-aminohydroquinoline with phenylsulfonyl chloride in the presence of triethylamine to obtain 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-2(1H)-quinolinone", "Step 3: Introduction of Trifluoromethyl Group", "a. React 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-2(1H)-quinolinone with 1,1,1-Trifluoroacetone in the presence of potassium carbonate to obtain 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone" ] } | |
CAS RN |
253663-82-0 |
Product Name |
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone |
Molecular Formula |
C₁₆H₁₁ClF₃NO₄S |
Molecular Weight |
405.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)

